3-(3-Bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one
Description
3-(3-Bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one is a halogenated propiophenone derivative characterized by a bromine atom at the meta position of one phenyl ring and chlorine atoms at the ortho and meta positions of the adjacent aromatic ring. Its synthesis typically involves halogenation or coupling reactions, as seen in analogous compounds . The strategic placement of halogens influences electronic properties, reactivity, and intermolecular interactions, making it a subject of interest in crystallography and drug discovery .
Properties
IUPAC Name |
3-(3-bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2O/c16-11-4-1-3-10(9-11)7-8-14(19)12-5-2-6-13(17)15(12)18/h1-6,9H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKDHQHIPKQJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201209922 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,3-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-67-3 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,3-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,3-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201209922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-bromobenzene with 2,3-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds with new functional groups.
Scientific Research Applications
3-(3-Bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogenated aromatic structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Bromine’s larger atomic size and polarizability compared to chlorine may enhance lipophilicity and influence binding in biological systems .
- Substitution Position : Meta-substituted derivatives (e.g., 3-Br, 3-Cl) exhibit distinct electronic profiles compared to para-substituted analogs, affecting reaction kinetics and crystal packing .
- Functional Groups : The α,β-unsaturated system in chalcones (e.g., compound C3) introduces conjugation, altering UV absorption and reactivity in cycloaddition reactions .
Key Observations :
Physicochemical Properties
Melting points and solubility trends reflect halogen and functional group contributions:
Key Observations :
Key Observations :
Biological Activity
3-(3-Bromophenyl)-1-(2,3-dichlorophenyl)propan-1-one, with the CAS number 898760-67-3, is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, cytotoxic, and anti-inflammatory effects, supported by diverse research findings.
- Molecular Formula : C₁₅H₁₁BrCl₂O
- Molecular Weight : 358.06 g/mol
- Structure : The compound features a bromophenyl and a dichlorophenyl moiety, contributing to its reactivity and biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives with similar structures can have MIC values as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : These compounds often disrupt bacterial cell wall synthesis or inhibit key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), leading to bactericidal effects .
Cytotoxicity and Antitumor Activity
The compound has been evaluated for cytotoxic effects on various cancer cell lines:
- Cytotoxicity Assays : In vitro studies demonstrated that similar compounds can induce apoptosis in cancer cells with IC₅₀ values greater than 60 μM, indicating low toxicity towards normal cells .
- Antitumor Mechanism : The presence of phenolic groups in the structure enhances radical scavenging activity, which is crucial in reducing oxidative stress in cells .
Anti-inflammatory Effects
Chalcone derivatives, including those related to this compound, have shown anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Compounds in this class can downregulate the expression of pro-inflammatory cytokines like TNF-alpha and IL-6, which are pivotal in inflammatory responses .
- Application in Chronic Inflammation : These properties suggest potential therapeutic applications in treating chronic inflammatory diseases.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Dimmock et al. (1999) | Identified broad-spectrum antimicrobial activity in chalcone derivatives. |
| Go et al. (2005) | Reported cytotoxic effects against various cancer cell lines with low IC₅₀ values. |
| PMC2968950 | Demonstrated radical scavenging capabilities contributing to anti-inflammatory effects. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
